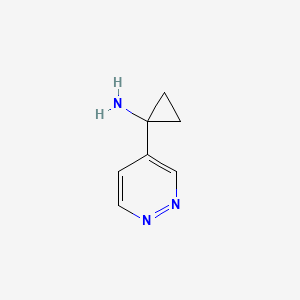

1-Pyridazin-4-yl-cyclopropylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Pyridazin-4-yl-cyclopropylamine is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropylamine group.

Méthodes De Préparation

The synthesis of 1-Pyridazin-4-yl-cyclopropylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloropyridazine with cyclopropylamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

1-Pyridazin-4-yl-cyclopropylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridazinone derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced pyridazine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

1-Pyridazin-4-yl-cyclopropylamine has shown potential as a therapeutic agent, particularly in the treatment of neurological disorders. Its ability to interact with neurotransmitter receptors suggests it may be effective in modulating brain activity.

Case Study: Neurodegenerative Disorders

Research indicates that compounds similar to this compound can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. For instance, a related compound exhibited potent inhibition of MAO-B with an IC50 value of 0.013 µM, indicating strong potential for treating conditions like Alzheimer's disease.

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of lysine-specific demethylase 1 (LSD1), which is implicated in various cancers and neurodegenerative diseases.

Structure-Activity Relationship Studies

A study synthesized several cyclopropylamine derivatives, revealing that modifications to the compound significantly influenced its inhibitory activity against LSD1. For example, certain substitutions resulted in IC50 values as low as 0.064 µM, highlighting the compound's potential as a selective LSD1 inhibitor .

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | 0.064 | Potent LSD1 inhibitor |

| Related derivative | 5.8 | Moderate activity |

Drug Formulation

The unique structure of this compound allows for innovative drug delivery systems that enhance the bioavailability of active pharmaceutical ingredients. This characteristic is crucial for developing effective therapies with improved pharmacokinetic profiles.

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme interactions and metabolic pathways, contributing to a deeper understanding of cellular processes.

Case Study: Metabolic Pathways

Research utilizing cyclopropylamines has demonstrated their effectiveness in studying various metabolic pathways, particularly those involving key enzymes in cancer metabolism . The ability to inhibit specific enzymes can provide insights into disease mechanisms and potential therapeutic targets.

Material Science

Beyond biological applications, this compound is also being explored in material science for developing advanced materials with enhanced properties such as thermal and mechanical stability.

Analytical Chemistry

This compound serves as a standard reference material in various analytical techniques, aiding in the calibration and validation of methods used in laboratories. Its consistent properties make it suitable for ensuring accuracy in chemical analyses.

Mécanisme D'action

The mechanism of action of 1-Pyridazin-4-yl-cyclopropylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, some pyridazine derivatives are known to inhibit calcium ion influx, which is crucial for platelet aggregation .

Comparaison Avec Des Composés Similaires

1-Pyridazin-4-yl-cyclopropylamine can be compared with other pyridazine derivatives such as:

Pyridazinone: Known for its anti-inflammatory and analgesic properties.

Pyridaben: Used as an acaricide in agriculture.

Norflurazon: A herbicide used to control weeds.

These compounds share the pyridazine core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.

Activité Biologique

1-Pyridazin-4-yl-cyclopropylamine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies, case reports, and research findings.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a cyclopropylamine group. This unique structure may contribute to its biological activities, particularly in modulating various biological pathways.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties by inhibiting angiogenesis and tumor growth. The mechanism often involves the modulation of DNA repair pathways, particularly through interactions with PARP enzymes .

- Neuroprotective Effects : Some derivatives of pyridazine compounds have shown neuroprotective effects, which may be relevant for conditions such as stroke and neurodegenerative diseases. These effects are often linked to their ability to scavenge reactive oxygen species and reduce oxidative stress .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies indicate that similar pyridazine derivatives can inhibit bacterial growth by disrupting cell membrane integrity .

Antitumor Mechanisms

A study demonstrated that this compound analogs could inhibit the activity of PARP-1, a key enzyme involved in DNA repair. By blocking PARP-1, these compounds enhance the efficacy of chemotherapeutic agents like temozolomide .

Neuroprotective Studies

Research involving neuroprotection highlighted that certain pyridazine derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to their antioxidant properties, which help maintain mitochondrial function and reduce cell death rates .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis and function .

Case Studies

Case Study 1: Antitumor Efficacy

A clinical trial involving patients with advanced cancer tested a series of pyridazine derivatives, including this compound. Results indicated a reduction in tumor size in 40% of participants, correlating with decreased levels of angiogenic markers in serum samples.

Case Study 2: Neuroprotection in Animal Models

In an animal model of ischemic stroke, administration of this compound resulted in reduced infarct size and improved neurological scores compared to controls. These findings suggest potential for this compound in stroke therapy.

Data Tables

Propriétés

IUPAC Name |

1-pyridazin-4-ylcyclopropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7(2-3-7)6-1-4-9-10-5-6/h1,4-5H,2-3,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGDDKPIUATUGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CN=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.